molecular formula C26H18BrN3O3 B12404799 FtsZ-IN-7

FtsZ-IN-7

Cat. No.: B12404799
M. Wt: 500.3 g/mol
InChI Key: RASIABPCQHCLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FtsZ-IN-7 is a small-molecule inhibitor that targets the bacterial protein FtsZ, which is crucial for bacterial cell divisionInhibiting FtsZ disrupts this process, making this compound a promising candidate for the development of new antibacterial agents .

Preparation Methods

The synthesis of FtsZ-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions in larger reactors, optimizing reaction conditions to maximize yield and purity, and ensuring the safety and environmental compliance of the processes .

Chemical Reactions Analysis

FtsZ-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

FtsZ-IN-7 has several scientific research applications, including:

Mechanism of Action

FtsZ-IN-7 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption of the Z-ring assembly halts bacterial cell division, leading to cell death. The molecular targets involved include the GTP-binding pocket and key residues that are essential for FtsZ’s GTPase activity. The pathways affected by this inhibition include the bacterial cytokinesis pathway, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

FtsZ-IN-7 is unique in its high specificity and potency against FtsZ compared to other similar compounds. Some similar compounds include:

This compound stands out due to its unique binding mode and the ability to inhibit FtsZ with high specificity, making it a valuable tool for research and a promising candidate for antibacterial drug development.

Properties

Molecular Formula

C26H18BrN3O3

Molecular Weight

500.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide

InChI

InChI=1S/C26H17N3O3.BrH/c1-32-22-9-5-3-7-20(22)28-26(31)15-10-11-19-18(14-15)16-12-13-29-21-8-4-2-6-17(21)25(30)24(29)23(16)27-19;/h2-14H,1H3,(H,28,31);1H

InChI Key

RASIABPCQHCLNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]

Origin of Product

United States

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